molecular formula C22H41NO5 B12688587 Diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate CAS No. 65706-29-8

Diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate

Cat. No.: B12688587
CAS No.: 65706-29-8
M. Wt: 399.6 g/mol
InChI Key: DWBUWRWBSIVVAH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of EINECS 265-889-1 involves the refining of petroleum fractions. The process includes treating a petroleum fraction with hydrogen in the presence of a catalyst. This treatment results in the formation of hydrocarbons with specific carbon numbers and structures .

Industrial Production Methods

Industrial production of EINECS 265-889-1 requires specific processing steps to meet regulatory and safety requirements. The production process typically involves distillation to achieve a narrow boiling range, ensuring the desired volatility and flammability characteristics .

Chemical Reactions Analysis

Types of Reactions

EINECS 265-889-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxygen, hydrogen, halogens, and various catalysts. The reaction conditions vary depending on the desired products and may include high temperatures, pressures, and specific catalysts .

Major Products Formed

The major products formed from these reactions include alcohols, aldehydes, carboxylic acids, alkanes, and halogenated hydrocarbons .

Scientific Research Applications

EINECS 265-889-1 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of EINECS 265-889-1 involves its ability to dissolve various substances due to its hydrocarbon composition. The molecular targets and pathways involved include interactions with lipid membranes and proteins, facilitating the solubilization and transport of hydrophobic molecules .

Properties

CAS No.

65706-29-8

Molecular Formula

C22H41NO5

Molecular Weight

399.6 g/mol

IUPAC Name

diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate

InChI

InChI=1S/C22H41NO5/c1-3-27-21(25)15-11-6-5-10-14-19(22(26)28-4-2)23-17-16-20(24)18-12-8-7-9-13-18/h18-20,23-24H,3-17H2,1-2H3

InChI Key

DWBUWRWBSIVVAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCC(C(=O)OCC)NCCC(C1CCCCC1)O

Origin of Product

United States

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